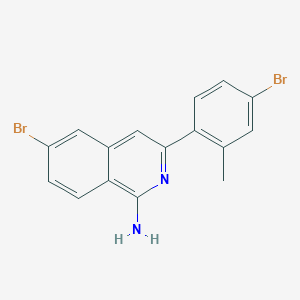

6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic aromatic compounds. The compound is officially designated with Chemical Abstracts Service number 954239-55-5, ensuring unique identification within chemical databases. The International Union of Pure and Applied Chemistry name systematically describes the molecular architecture: this compound, indicating the positions of bromination at the 6-position of the isoquinoline core and the 4-position of the methylated phenyl substituent. Alternative nomenclature includes the designation as 1-Isoquinolinamine, 6-bromo-3-(4-bromo-2-methylphenyl)-, which follows the parent compound naming convention.

The molecular descriptor systems provide additional identification parameters essential for chemical characterization. The International Chemical Identifier string is InChI=1S/C16H12Br2N2/c1-9-6-11(17)2-4-13(9)15-8-10-7-12(18)3-5-14(10)16(19)20-15/h2-8H,1H3,(H2,19,20), while the International Chemical Identifier Key is AUIGSHLHPQKZDC-UHFFFAOYSA-N. The canonical Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)Br)C2=NC(=C3C=CC(=CC3=C2)Br)N, providing a linear notation for the three-dimensional structure. These systematic identifiers enable precise communication about the compound across scientific disciplines and facilitate database searches and computational modeling applications.

Structural Relationship to Isoquinoline Derivatives

The structural architecture of this compound establishes its position within the extensive family of isoquinoline derivatives, which are characterized by a benzene ring fused to a pyridine ring forming a bicyclic aromatic system. Isoquinoline itself serves as the fundamental scaffold, being a structural isomer of quinoline and belonging to the benzopyridine class of compounds. The parent isoquinoline structure provides the foundation upon which various substituents can be introduced to modify biological activity and chemical properties, as demonstrated by the thousands of natural plant alkaloids that incorporate this core framework.

The specific substitution pattern in this compound introduces multiple functional modifications that significantly alter the electronic and steric properties of the parent isoquinoline. The bromination at position 6 of the isoquinoline ring system introduces a halogen substituent that affects both the electronic distribution and potential intermolecular interactions. The phenyl substituent at position 3 creates an extended aromatic system that enhances molecular complexity and provides additional sites for chemical modification. Furthermore, the methylation at the 2-position of this phenyl ring and bromination at its 4-position create a substituted aromatic appendage that contributes to the overall molecular architecture.

Research into isoquinoline derivatives has revealed that structural modifications significantly influence biological activities, with many naturally occurring alkaloids demonstrating antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory properties. The 1-amino substitution in this compound represents another critical structural feature, as amino groups frequently serve as sites for hydrogen bonding and can participate in various biochemical interactions. This positioning parallels other biologically active isoquinoline derivatives where amino functionalization contributes to pharmacological activity.

Historical Context in Heterocyclic Compound Research

The historical development of isoquinoline chemistry traces back to 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of the acid sulfate. This initial discovery marked the beginning of extensive research into heterocyclic aromatic compounds and established isoquinoline as a significant structural motif in organic chemistry. The isolation process was subsequently improved in 1914 by Weissgerber, who developed a more rapid route through selective extraction, exploiting the greater basicity of isoquinoline compared to quinoline. These early methodological advances laid the groundwork for systematic investigation of isoquinoline derivatives and their synthetic preparation.

The significance of isoquinoline derivatives became particularly apparent with the discovery of morphine in the early 19th century, which represented the first bioactive isoquinoline alkaloid isolated from natural sources. This breakthrough established isoquinoline compounds as important pharmaceutical leads and initiated sustained research interest in their biological properties. Subsequent discoveries revealed that isoquinoline alkaloids are derived from aromatic amino acids, particularly tyrosine, and occur widely throughout the plant kingdom. The structural diversity within this compound class led to the identification of numerous therapeutically important molecules, including the analgesic morphine, antibacterial berberine, antitussive codeine, antirheumatic sinomenine, and acetylcholinesterase inhibitor galanthamine.

Modern synthetic approaches to isoquinoline derivatives have evolved significantly from the original coal tar extraction methods. The Pomeranz-Fritsch reaction emerged as an efficient synthetic method, utilizing benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions. The Bischler-Napieralski reaction provided another valuable synthetic route through acylation and cyclodehydration of β-phenylethylamine derivatives using Lewis acids such as phosphoryl chloride or phosphorus pentoxide. These methodological developments enabled the systematic preparation of structurally diverse isoquinoline derivatives, facilitating structure-activity relationship studies and the development of compounds like this compound.

Contemporary research continues to expand the understanding of isoquinoline derivative applications beyond traditional pharmaceutical uses. Modern investigations have identified roles in dye and pigment production, fluorescent probe development, and organic synthesis as important building blocks. The compound class has also found applications in vanilla spice preparation, treatment of schistosomiasis and malaria, and as solvents for terpene and resin extraction. Industrial applications include use as anesthetics, antihypertension agents, antifungal agents, rubber accelerators, color film sensitizing agents, topical antiseptics, gas chromatographic stationary liquids, analytical reagents, corrosion inhibitors, disinfectants, and vasodilators. This broad application spectrum demonstrates the continued relevance of isoquinoline derivatives in modern chemical research and industrial applications.

Properties

IUPAC Name |

6-bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2N2/c1-9-6-11(17)2-4-13(9)15-8-10-7-12(18)3-5-14(10)16(19)20-15/h2-8H,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIGSHLHPQKZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=NC(=C3C=CC(=CC3=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696255 | |

| Record name | 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-55-5 | |

| Record name | 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation and Core Construction

A relevant synthetic precedent is the preparation of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, which can serve as precursors. For example, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is synthesized from 3-bromophenylacetonitrile via a four-step sequence involving reduction, amidation, ring closure, and hydrolysis. This sequence includes:

- Reduction of 3-bromophenylacetonitrile with Raney nickel catalyst under hydrogen atmosphere to yield 3-bromophenethylamine.

- Carbamate formation by reaction with methyl chloroformate.

- Cyclization with 2-oxoacetic acid and sulfuric acid in tetrahydrofuran to form the tetrahydroisoquinoline ring.

- Hydrolysis in sulfuric acid to obtain the carboxylic acid intermediate.

This method provides a robust foundation for further functionalization toward the target compound.

Bromination of Isoquinoline Derivatives

Selective bromination is critical to introduce bromine atoms at the 6th position of the isoquinoline and the 4th position of the phenyl ring. Bromination typically employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to avoid over-bromination or side reactions.

The bromination step is often carried out on isoquinoline derivatives or pre-assembled isoquinoline cores to ensure regioselectivity. The methyl group at the 2-position of the phenyl ring is introduced prior to or during this step to stabilize the substitution pattern.

Amination at the 1-Position of Isoquinoline

The introduction of the amino group at the 1-position is achieved through nucleophilic substitution or reduction of corresponding nitro or imine precursors. For example, reduction of 6-bromo-3,4-dihydroquinolin-2(1H)-one derivatives with hydride reagents or catalytic hydrogenation can yield the 1-amine functionality.

One documented method involves the use of triethylsilane and trifluoroacetic acid in dry dichloromethane to reduce N-aryl 2-bromobenzylamines to N-aryl-1,2,3,4-tetrahydroisoquinolines, which can be further functionalized to the target amine.

Cross-Coupling to Attach the 4-Bromo-2-methylphenyl Group

The 3-position substitution with the 4-bromo-2-methylphenyl group is commonly achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of bromine on both coupling partners requires careful selection of catalysts and ligands to achieve selective coupling without dehalogenation.

This step is typically performed on 3-halogenated isoquinoline intermediates reacting with 4-bromo-2-methylphenylboronic acid or related derivatives under basic conditions and inert atmosphere.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of nitrile | Raney nickel, H2, MeOH or EtOH | High | Produces 3-bromophenethylamine |

| 2 | Carbamate formation | Methyl chloroformate, acid binding agent, organic solvent, controlled temp | Moderate | Forms methyl 3-bromophenethylcarbamate |

| 3 | Cyclization | 2-oxoacetic acid, conc. H2SO4, THF | Moderate | Yields tetrahydroisoquinoline carboxylic acid |

| 4 | Hydrolysis | Concentrated H2SO4 | High | Produces 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 5 | Bromination | NBS or Br2, controlled temp, solvent | Moderate | Selective bromination at 6- and 4-positions |

| 6 | Amination | Triethylsilane, TFA, dry DCM | 30-40 | Reduction to 1-amine functionality |

| 7 | Cross-coupling | Pd catalyst, base, arylboronic acid, inert atmosphere | Variable | Attaches 4-bromo-2-methylphenyl group at 3-position |

Research Findings and Optimization Notes

- The yield of the final product is sensitive to the substitution pattern on the aromatic rings, particularly during the cyclization and cross-coupling steps.

- Electron-donating groups on aniline derivatives can improve yields in the final cyclization step.

- Use of dry, inert atmosphere conditions and careful temperature control is essential to minimize side reactions and maximize product purity.

- The Suzuki-Miyaura coupling step benefits from the use of ligands that stabilize the palladium catalyst and prevent debromination, ensuring retention of bromine substituents critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation Products: Oxidation can yield quinone derivatives.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- Cross-Coupling Reactions : The presence of bromine atoms allows this compound to function as a versatile intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are essential for synthesizing complex organic molecules and heterocycles.

Synthetic Pathways

- The compound can be synthesized through various methods, including:

- Bromination of Isoquinoline Derivatives : A common method involves the bromination of isoquinoline precursors under controlled conditions to yield the desired product.

- Reflux with Substituted Anilines : It can also be synthesized through reactions involving substituted anilines, enhancing its functional diversity .

Biological Applications

Pharmaceutical Potential

- Drug Development : 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine shows promise as a precursor for bioactive molecules. Its structural similarity to natural alkaloids suggests potential biological activities, making it a candidate for drug development targeting cancer and infectious diseases.

Mechanism of Action

- The compound's biological effects depend on its interaction with specific molecular targets. For instance, it may modulate enzyme activity or receptor interactions, leading to therapeutic outcomes in various diseases.

Medicinal Chemistry

Therapeutic Applications

- Antimicrobial and Anti-inflammatory Activities : Similar compounds have demonstrated significant antimicrobial and anti-inflammatory properties. Research indicates that derivatives of isoquinoline can inhibit bacterial growth and reduce inflammation markers, suggesting that this compound may exhibit similar effects .

Case Studies

- Anticancer Activity : In studies involving cancer cell lines, compounds structurally related to this compound have shown the ability to induce apoptosis and inhibit tumor growth.

- Study Findings : Significant tumor growth inhibition was observed in xenograft models treated with similar compounds.

- Neuropharmacological Effects : Research on related compounds has highlighted their potential in treating neurological disorders by modulating neurotransmitter systems.

Industrial Applications

Chemical Industry Uses

- The compound can be employed in the production of specialty chemicals, dyes, and pigments due to its unique structural properties. Its ability to participate in various chemical reactions makes it suitable for creating novel materials with specific functionalities.

Mechanism of Action

The mechanism by which 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The dual bromination in the target compound increases molecular weight (400.09 g/mol) compared to mono-halogenated analogs like 21 (254.72 g/mol) . The 2-methylphenyl group introduces steric hindrance, which may influence binding interactions in biological systems or reaction kinetics in synthetic pathways.

- Functional Group Variations: Replacing the -NH₂ group in isoquinolin-1-amine with a ketone (-one) in 3-(3-bromobenzyl)isoquinolin-1(2H)-one alters hydrogen-bonding capacity, as evidenced by N–H⋯O interactions in its crystal lattice .

Biological Activity

6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine is a compound belonging to the isoquinoline class, which has garnered attention for its diverse biological activities. Isoquinolines are known for their presence in various natural products and synthetic compounds with significant pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and amination processes. The compound can be synthesized from readily available starting materials through methods such as:

- Bromination : Introducing bromine atoms at specific positions on the aromatic rings.

- Amination : Substituting an amino group at the isoquinoline core.

These reactions can be optimized to yield high purity and yield of the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, an IC50 value of approximately 11 μM was reported in studies involving lung cancer cell lines, suggesting significant antiproliferative effects.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Kinases : The compound has shown potential as an inhibitor of myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), which are critical in cancer cell proliferation and survival .

- Induce Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells by modulating key apoptotic pathways, including the Bax/Bcl-2 ratio .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is influenced by the presence of bromine substituents, which enhance the compound's interaction with bacterial cell membranes .

Case Studies

Several case studies have investigated the biological activity of isoquinoline derivatives:

- Anticancer Efficacy : A study evaluated various isoquinoline compounds, including derivatives similar to this compound, revealing that these compounds significantly inhibited tumor growth in xenograft models .

- Antimicrobial Testing : In vitro testing against common pathogens demonstrated that this compound could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent .

Data Tables

The following table summarizes key biological activities and corresponding IC50/MIC values for this compound compared to other isoquinoline derivatives:

| Compound | Activity Type | IC50/MIC Value |

|---|---|---|

| This compound | Anticancer (Lung Cancer) | 11 μM |

| Other Isoquinoline Derivative A | Anticancer | 15 μM |

| Other Isoquinoline Derivative B | Antimicrobial | MIC = 8 μg/mL |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling efficiency.

- Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions during halogenation .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromine-induced deshielding in aromatic regions) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the isoquinoline core.

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₆H₁₂Br₂N₂).

- X-ray Crystallography : Resolve 3D structure, particularly for polymorph identification .

Methodological Tip : For brominated analogs, use deuterated DMSO-d₆ as a solvent to enhance solubility and signal resolution .

Advanced: How does the substitution pattern of bromine and methyl groups influence the compound’s biological activity compared to similar isoquinoline derivatives?

Answer:

Structural comparisons (Table 1) reveal:

| Compound | Substituents | Key Biological Properties |

|---|---|---|

| This compound | Br (C6, aryl), CH₃ (aryl) | Enhanced lipophilicity, enzyme inhibition |

| 6-Chloro-1-methylisoquinolin-3-amine | Cl (C6), CH₃ (C1) | Lower binding affinity to kinases |

| 4-Methylisoquinolin-6-amine | CH₃ (C4) | Reduced metabolic stability |

Q. Mechanistic Insights :

- Bromine : Increases lipophilicity (logP) and enhances membrane permeability .

- Methyl Groups : Steric hindrance at the 2-methylphenyl position improves selectivity for hydrophobic enzyme pockets .

Experimental Validation : Perform competitive binding assays with fluorescent probes (e.g., ATP analogs for kinase targets) .

Advanced: What strategies can resolve contradictions in reported biological activity data for halogenated isoquinolines?

Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Br vs. Cl at C6) and measure IC₅₀ values across cell lines .

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular proliferation assays (MTT) .

- Computational Docking : Use tools like AutoDock Vina to predict binding modes and explain potency differences .

Case Study : Discrepancies in kinase inhibition between 6-bromo and 6-fluoro analogs were resolved by crystallography showing fluorine’s electronegativity disrupts key hydrogen bonds .

Basic: What are the primary biological targets identified for brominated isoquinoline derivatives, and how are binding affinities measured?

Answer:

Common targets include:

Q. Binding Affinity Methods :

- Surface Plasmon Resonance (SPR) : Real-time KD measurement for enzyme-substrate interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

In Silico Strategies :

- ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions) .

- Molecular Dynamics (MD) : Simulate compound stability in lipid bilayers to optimize logP.

- Retrosynthetic AI : Platforms like Pistachio prioritize synthetic routes with high feasibility scores (e.g., Suzuki coupling over Ullmann reactions) .

Case Study : For 6-bromo derivatives, MD simulations revealed that adding a polar group at C3 improves aqueous solubility without compromising target binding .

Advanced: What experimental approaches are used to elucidate the mechanism of action of brominated isoquinolines in enzyme inhibition?

Answer:

Key Techniques :

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition for kinase-inhibitor complexes) .

- Kinetic Studies : Measure kcat/KM under varying inhibitor concentrations to determine inhibition type (competitive vs. non-competitive).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .

Example : CETSA demonstrated that 6-bromo derivatives stabilize EGFR kinases at 42°C, confirming intracellular target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.